phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate
Overview
Description
Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate is a chemical compound with the molecular formula C20H17NO2S and a molecular weight of 335.42 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a carbamate moiety through a phenylsulfanyl methyl linkage. It has garnered attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate can be achieved through various methods. One common approach involves the reaction of phenyl isocyanate with 4-[(phenylsulfanyl)methyl]phenol in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate moiety can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. The carbamate moiety can also contribute to its activity by forming hydrogen bonds with target molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate can be compared with other similar compounds, such as:
Phenyl [2-(phenylsulfanyl)phenyl]carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
Carbamic acid derivatives: Share the carbamate functional group but differ in their substituents and overall structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl N-[4-(phenylsulfanylmethyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-20(23-18-7-3-1-4-8-18)21-17-13-11-16(12-14-17)15-24-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDLDDUDCIPFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184597 | |
Record name | Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439110-75-5 | |
Record name | Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439110-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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